7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
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Overview
Description
7-(3-METHYL-2-THIENYL)-7,10,11,12-TETRAHYDROBENZO[B][1,7]PHENANTHROLIN-8(9H)-ONE is a complex organic compound that belongs to the phenanthroline family. Phenanthroline derivatives are known for their versatile chemical properties and are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 7-(3-METHYL-2-THIENYL)-7,10,11,12-TETRAHYDROBENZO[B][1,7]PHENANTHROLIN-8(9H)-ONE involves multiple steps, starting with the preparation of the phenanthroline core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3-METHYL-2-THIENYL)-7,10,11,12-TETRAHYDROBENZO[B][1,7]PHENANTHROLIN-8(9H)-ONE has several scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of 7-(3-METHYL-2-THIENYL)-7,10,11,12-TETRAHYDROBENZO[B][1,7]PHENANTHROLIN-8(9H)-ONE involves its interaction with metal ions. The phenanthroline core acts as a chelating ligand, binding to metal ions through its nitrogen atoms. This interaction stabilizes the metal ion and can influence its reactivity and properties. The compound’s effects are mediated through its ability to modulate metal ion availability and activity in various chemical and biological systems .
Comparison with Similar Compounds
Similar compounds include other phenanthroline derivatives such as 1,10-phenanthroline and 2,9-dimethyl-1,10-phenanthroline. Compared to these compounds, 7-(3-METHYL-2-THIENYL)-7,10,11,12-TETRAHYDROBENZO[B][1,7]PHENANTHROLIN-8(9H)-ONE is unique due to the presence of the 3-methyl-2-thienyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with metal ions .
Properties
Molecular Formula |
C21H18N2OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-(3-methylthiophen-2-yl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C21H18N2OS/c1-12-9-11-25-21(12)18-14-7-8-15-13(4-3-10-22-15)20(14)23-16-5-2-6-17(24)19(16)18/h3-4,7-11,18,23H,2,5-6H2,1H3 |
InChI Key |
YCCUVPNLORHUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(C4=C(C=C3)N=CC=C4)NC5=C2C(=O)CCC5 |
Origin of Product |
United States |
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